N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCRHVPTDRICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Activated Esters
Procedure :
- Synthesis of 4-(Thiophen-3-yl)benzoic Acid :
- Activation to Benzoyl Chloride :
- Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to its acyl chloride.
- Reaction with (1-Phenylpyrrolidin-2-yl)methanamine :
Optimization Notes :
- Excess TEA (3 equiv.) improves yields by scavenging HCl.
- Low temperatures (0–5°C) minimize side reactions like oligomerization.
Photochemical Amidation
Adapted from Royal Society of Chemistry protocols, this method avoids traditional coupling reagents:
General Procedure :
- Reactants :
- 4-(Thiophen-3-yl)benzamide (1.5 equiv.)
- (1-Phenylpyrrolidin-2-yl)methanamine (1.0 equiv.)
- KOH (2.0 equiv.) in acetonitrile (MeCN)
- Conditions :
Mechanistic Insights :
Multi-Step Assembly of the Pyrrolidine Moiety
Step 1: Synthesis of 1-Phenylpyrrolidine-2-carbaldehyde
- Method : CuI-catalyzed coupling of iodobenzene with pyrrolidine in DMSO at 65°C. Yield: 80–86%.
- Reductive Amination :
Step 2: Amide Bond Formation
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Activated Esters | 65–72 | 6–8 h | High purity, scalable | Requires toxic SOCl₂ |
| Photochemical | 88–92 | 48 h | Mild conditions, no coupling reagents | Long reaction time |
| Multi-Step Assembly | 70–88 | 12–24 h | Modular, adaptable to analogs | Multi-step, lower overall yield |
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR :
- HR-MS (ESI+) :
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications, such as targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, altering their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives with Thiophene Substituents
The thiophene-benzamide scaffold is a common feature in several bioactive compounds:
Key Observations :
- Thiophene Position : The 3-position (as in the target compound) is less common than the 2-position in anti-LSD1 agents . However, thiophen-3-yl derivatives are prevalent in D3 receptor ligands, suggesting receptor-binding specificity influenced by substitution patterns .
- Amine Side Chains : The target compound’s pyrrolidine-methyl group contrasts with the piperazine- or diazaspiro-based side chains in analogs (e.g., compounds 3g, 9j) . Piperazine derivatives often exhibit enhanced solubility and receptor affinity due to their hydrogen-bonding capacity .
EZH2 Inhibitors with Benzamide Scaffolds
EPZ011989 (an EZH2 inhibitor) shares a benzamide core but differs in substituents:
- EPZ011989: Contains a morpholinopropynyl group and a dimethylpyridone ring, enabling high potency (IC50 < 10 nM) via π-π stacking and hydrophobic interactions with EZH2’s SAM-binding pocket .
- Target Compound : Lacks the pyridone and morpholine groups, suggesting divergent mechanisms. However, its thiophene moiety may mimic EPZ011989’s aromatic interactions.
HDAC-Targeting Benzamides
BA3 ([18F]BA3) and vorinostat analogs highlight the role of benzamides in HDAC inhibition:
- BA3 : Features a thiophen-3-yl group and fluoropropanamido linker, optimized for blood-brain barrier penetration and HDAC1/2 binding (IC50 = 8 nM) .
- Target Compound : The absence of a fluorinated linker may limit HDAC affinity but could enhance selectivity for other targets (e.g., GPCRs).
Kinase Inhibitors with Benzamide Motifs
Imatinib, a tyrosine kinase inhibitor, shares a benzamide backbone but incorporates a pyrimidine-pyridine pharmacophore critical for BCR-ABL binding . The target compound’s pyrrolidine-thiophene system lacks this kinase-targeting motif, underscoring structural versatility in benzamide-based drug design.
Physicochemical Comparison
| Property | Target Compound | N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) | N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide |
|---|---|---|---|
| Molecular Weight | ~377.5 g/mol | 394.5 g/mol | 526.0 g/mol |
| LogP (Predicted) | ~3.2 | 3.5 | 4.8 |
| Hydrogen Bond Acceptors | 3 | 3 | 6 |
| Solubility | Moderate (pyrrolidine) | Low (cyclopropylamine) | High (piperazine) |
Notable Trends:
Biological Activity
N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a phenyl group, and a thiophene moiety, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 354.5 g/mol. The presence of nitrogen and sulfur atoms enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.5 g/mol |
| Structural Features | Pyrrolidine ring, Phenyl group, Thiophene ring |
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems. Specific biological assays are necessary to elucidate its pharmacological profile fully.
Potential Biological Activities
- Neuropharmacological Effects : The compound's design suggests it may influence neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress.
- Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties, which may extend to this compound.
Structure-Activity Relationships (SAR)
The relationship between the structure of this compound and its biological activity can be analyzed through SAR studies. Modifications in substituents can lead to variations in biological activity and chemical behavior.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-benzylpyrrolidin-2-yl)acetamide | Benzyl group instead of phenyl | Different binding profiles due to alkyl substitution |
| 1-(4-fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity may alter pharmacokinetics |
| 3-(thiophen-3-yl)propanamide | Different alkane chain length | Variation in hydrophobic interactions may affect activity |
Neuropharmacological Studies
Research has indicated that compounds similar to this compound demonstrate selective activity on various neurotransmitter receptors. For instance, derivatives of pyrrolidine have been found to interact with serotonin receptors, suggesting potential antidepressant effects .
Antioxidant Studies
In vitro studies have shown that related compounds exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers . This property may be particularly relevant for therapeutic applications in neurodegenerative diseases.
Antimicrobial Studies
The thiophene component has been associated with antimicrobial properties in other compounds, indicating that this compound could possess similar effects against various pathogens .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide?
The synthesis involves multi-step reactions, including coupling the pyrrolidine and thiophene-benzamide moieties. Key steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt under anhydrous conditions (e.g., dichloromethane or DMF) at 0–25°C to minimize side reactions .
- Monitoring progress : Thin-layer chromatography (TLC) with UV visualization is critical to track intermediate formation. Adjusting pH and temperature (e.g., reflux in ethanol) improves yield .
- Purification : Flash column chromatography (normal phase: 10% methanol in dichloromethane; reverse phase: 10% acetonitrile/0.1% formic acid) ensures high purity. Yields range from 40–60% depending on steric hindrance .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : and NMR verify regiochemistry and substituent positions (e.g., distinguishing pyrrolidine N-methyl groups and thiophene protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (<5% by LC-MS) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column) quantifies purity (>95% for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of this compound?
- Substituent variation : Modify the pyrrolidine’s phenyl group (e.g., electron-withdrawing groups) to enhance target binding. Replace thiophene with pyridine or furan to alter lipophilicity .
- Bioisosteric replacements : Introduce trifluoromethyl or sulfonamide groups to improve metabolic stability, as seen in analogous benzamide derivatives .
- Assay integration : Test derivatives in enzyme inhibition assays (e.g., HDAC or kinase targets) and cell-based models (e.g., proliferation assays) to correlate structural changes with activity .
Q. What experimental strategies elucidate the compound’s mechanism of action and biological targets?
- Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by proteomic analysis (e.g., LC-MS/MS) .
- Enzyme inhibition assays : Screen against panels of recombinant enzymes (e.g., kinases, HDACs) to identify IC values. Sub-micromolar activity against HDAC1-3 has been observed in related benzamides .
- In vivo models : Administer the compound in xenograft models (e.g., oral dosing at 50–100 mg/kg) to assess tumor growth inhibition and correlate with histone acetylation biomarkers .
Q. How can computational methods predict binding modes and pharmacokinetic properties?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with HDACs or kinases. Focus on hydrogen bonding with catalytic residues (e.g., zinc in HDACs) .
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 metabolism risks .
Methodological Challenges and Solutions
Q. What are common pitfalls in purifying this compound, and how are they resolved?
- Issue : Low solubility in polar solvents due to the hydrophobic thiophene and benzamide groups.
- Solution : Use gradient elution in reverse-phase HPLC or add 0.1% formic acid to improve peak resolution .
Q. How do researchers address stability issues during storage and handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
